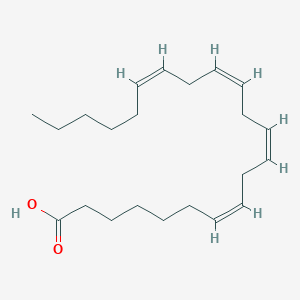
Adrenic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
二十碳四烯酸,也称为全顺-7,10,13,16-二十碳四烯酸,是一种天然存在的多不饱和脂肪酸 。它是omega-6 脂肪酸 ,通过花生四烯酸的两个碳链延长而形成。 二十碳四烯酸是早期人脑中最丰富的脂肪酸之一,也存在于肾上腺、肾脏和血管系统中 .
作用机制
十九碳四烯酸通过各种分子靶标 和通路 发挥其作用:
细胞色素 P450 通路: 十九碳四烯酸被细胞色素 P450 酶 代谢形成环氧二十碳三烯酸 ,具有抗炎 和血管扩张 作用.
环氧合酶通路: 十九碳四烯酸被环氧合酶 转化为二同系前列腺素 ,在炎症 和血管张力调节 中起作用.
脂氧合酶通路: 十九碳四烯酸可以被脂氧合酶 代谢形成参与细胞信号传导 的各种羟基化产物 .
生化分析
Biochemical Properties
Adrenic acid is involved in several biochemical reactions, primarily through its metabolism by enzymes such as cyclooxygenases, lipoxygenases, and cytochrome P450s. These enzymes convert this compound into various bioactive metabolites, including dihomo-epoxyeicosatrienoic acids and dihomo-prostaglandins . These metabolites are known to influence vascular tone and other physiological functions. This compound interacts with large-conductance calcium-activated potassium channels, contributing to endothelium-dependent relaxation in blood vessels .
Cellular Effects
This compound affects various cell types and cellular processes. In endothelial cells, it promotes relaxation of blood vessels by acting as an endothelium-derived hyperpolarizing factor . In immune cells, this compound-derived epoxy fatty acids reduce endoplasmic reticulum stress and inflammatory pain . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by being metabolized into bioactive lipids that modulate these processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its metabolites. These metabolites bind to and activate specific receptors or ion channels, leading to changes in cellular function. For example, this compound-derived epoxy fatty acids interact with soluble epoxide hydrolase, which degrades them into less active dihydroxy fatty acids . This interaction modulates various physiological responses, including anti-inflammatory and analgesic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable, but its metabolites can be rapidly degraded by enzymes such as soluble epoxide hydrolase . Long-term studies have shown that this compound and its metabolites can have sustained effects on cellular function, including prolonged relaxation of blood vessels and reduction of inflammatory responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound and its metabolites can promote vascular relaxation and reduce inflammation . At high doses, there may be toxic or adverse effects, such as disruption of normal cellular function and increased oxidative stress . It is important to determine the optimal dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the cyclooxygenase, lipoxygenase, and cytochrome P450 pathways . These pathways convert this compound into various bioactive metabolites that play roles in inflammation, vascular tone, and other physiological processes. The interaction of this compound with these enzymes and cofactors influences metabolic flux and the levels of different metabolites .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is incorporated into membrane phospholipids and can be mobilized upon cellular activation . The distribution of this compound and its metabolites varies across different tissues, with higher concentrations found in the liver and adrenal glands .
Subcellular Localization
This compound is localized in various subcellular compartments, including the endoplasmic reticulum and plasma membrane . Its activity and function can be influenced by its localization, as well as by post-translational modifications that direct it to specific organelles. For example, this compound-derived epoxy fatty acids can accumulate in the endoplasmic reticulum, where they exert anti-inflammatory effects .
准备方法
合成路线和反应条件: 十九碳四烯酸可以通过花生四烯酸的延长来合成。此过程涉及在花生四烯酸的羧基端添加两个碳原子。 延长通常由延长酶 催化,这些酶以逐步的方式促进碳原子的添加 .
工业生产方法: 十九碳四烯酸的工业生产通常涉及从动物组织等天然来源中提取和纯化。该过程包括脂质提取 ,然后使用色谱技术 分离和纯化十九碳四烯酸。 高效液相色谱 (HPLC) 和质谱法 通常用于工业环境中十九碳四烯酸的分析和定量 .
化学反应分析
反应类型: 十九碳四烯酸会发生各种化学反应,包括:
氧化: 十九碳四烯酸可以通过环氧合酶 、脂氧合酶 和细胞色素 P450 等酶氧化,形成二同系前列腺素 和环氧二十碳三烯酸 .
还原: 十九碳四烯酸的还原反应不太常见,但可以在特定条件下发生。
取代: 十九碳四烯酸可以参与取代反应,特别是在形成脂质介质 时。
常见试剂和条件:
氧化: 常见试剂包括分子氧 和环氧合酶 和脂氧合酶 等酶催化剂。
还原: 在受控条件下,可以使用氢气 和金属催化剂 等还原剂。
取代: 各种亲核试剂 可用于取代反应,具体取决于所需产物。
主要形成的产物:
二同系前列腺素: 通过环氧合酶氧化十九碳四烯酸形成.
环氧二十碳三烯酸: 通过细胞色素 P450 氧化形成.
科学研究应用
相似化合物的比较
十九碳四烯酸类似于其他长链多不饱和脂肪酸 ,例如:
花生四烯酸: 两者都是omega-6 脂肪酸 ,但十九碳四烯酸有两个额外的碳原子。
二十二碳六烯酸: 具有类似结构但生理作用不同的omega-3 脂肪酸 。
二十碳五烯酸: 另一种具有抗炎 特性的omega-3 脂肪酸 。
独特性: 十九碳四烯酸的独特性在于其在早期人脑中的特定作用及其形成二同系前列腺素 和环氧二十碳三烯酸 的能力,这些物质具有独特的生物活性 .
属性
CAS 编号 |
28874-58-0 |
|---|---|
分子式 |
C22H36O2 |
分子量 |
332.5 g/mol |
IUPAC 名称 |
(7E,10E,13E,16E)-docosa-7,10,13,16-tetraenoic acid |
InChI |
InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24)/b7-6+,10-9+,13-12+,16-15+ |
InChI 键 |
TWSWSIQAPQLDBP-CGRWFSSPSA-N |
SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)O |
手性 SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCCCC(=O)O |
规范 SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)O |
外观 |
Assay:≥98%A solution in ethanol |
物理描述 |
Liquid |
同义词 |
7Z,10Z,13Z,16Z-Docosatetraenoic Acid; Δ7,10,13,16-Docosatetraenoic Acid |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


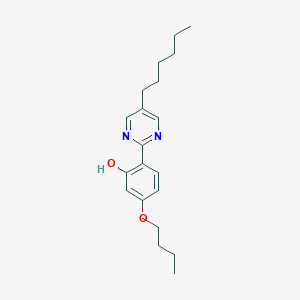
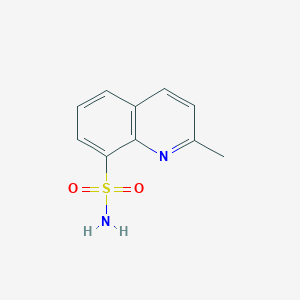
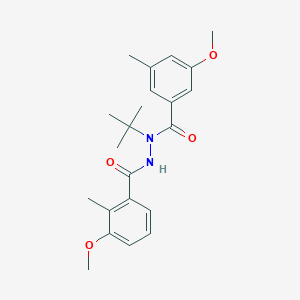
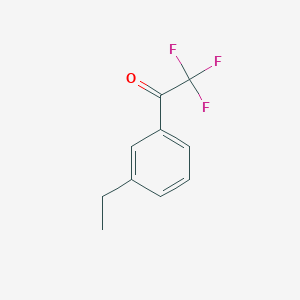
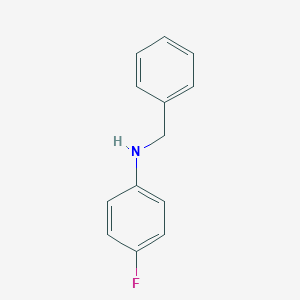
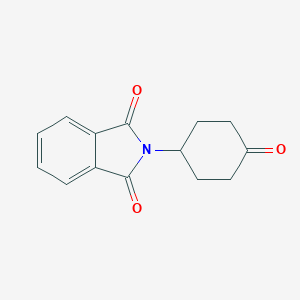
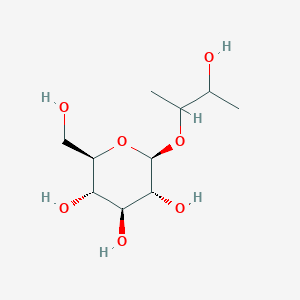

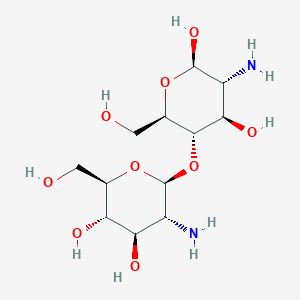
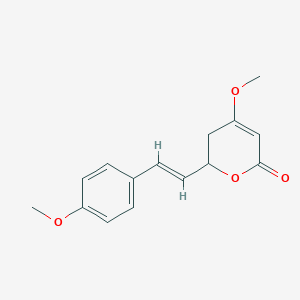
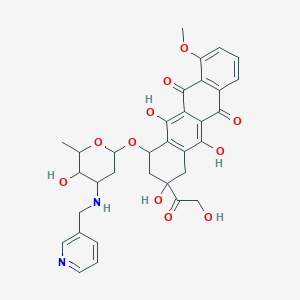
![4-Methyl-7-methylidene-5,6-dihydrocyclopenta[c]pyridine](/img/structure/B117242.png)


